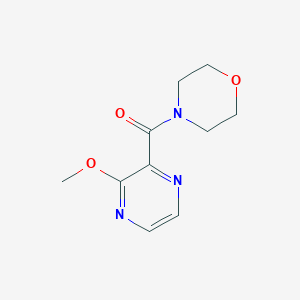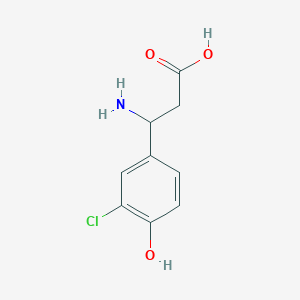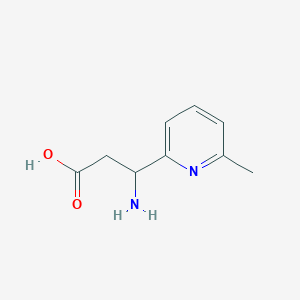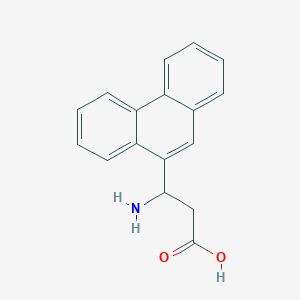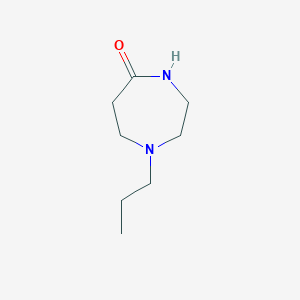![molecular formula C46H74NaO10P B1504393 Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate CAS No. 474943-21-0](/img/structure/B1504393.png)
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Descripción general
Descripción
20:4 PG or 1,2-diarachidonoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] is a sodium salt of glycerophospholipid with substitution of two arachidonic acids at sn-1 and sn-2 positions and phospho-rac-(1-glycerol) at the sn-3 position of the glycerol backbone.
Aplicaciones Científicas De Investigación
Nucleating Agents in Polymer Processing
Polymer Crystallization Enhancement : Sodium phosphate derivatives, like sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11), have been extensively studied for their role as nucleating agents in the processing of isotactic polypropylene (iPP). Research by Yoshimoto et al. (2001) demonstrated that NA-11 can epitaxially crystallize on iPP, enhancing its crystallization behavior and potentially improving the mechanical properties of polymeric materials (Yoshimoto, Ueda, Yamanaka, Kawaguchi, Tobita, & Haruna, 2001).
Surfactant Studies
Structural and Surface Activity Analysis : Comparative studies of structurally similar surfactants, such as sodium bis(2-ethylhexyl)phosphate (NaDEHP), highlight the importance of understanding the molecular structure and interactions of sodium phosphate derivatives in various applications, including their role as surfactants and their effects on surface tension in solutions. These studies provide a foundation for considering the applications of complex sodium phosphate derivatives in surfactant and surface science research (Luan, Xu, Yuan, Xiao, & Zhang, 2002).
Biocompatibility and Cytotoxicity
Ionic Liquids and Biomedical Applications : Research on choline phosphate ionic liquids, including choline dihydrogen phosphate, explores their potential as stabilizing excipients or solvents for protein therapeutics. This line of research, exemplified by the work of Weaver et al. (2010), assesses biocompatibility and cytotoxicity, crucial for biomedical applications of sodium phosphate derivatives (Weaver, Kim, Sun, Macfarlane, & Elliott, 2010).
Material Science and Polymer Nucleation
Nucleating Efficiency in Polypropylene : Investigations into organic phosphates as nucleating agents reveal their capacity to significantly enhance the crystallization rate and mechanical properties of polypropylene. This suggests potential applications of sodium phosphate derivatives in material science and polymer engineering to improve product performance (Zhang, Xin, Yu, Gui, & Wang, 2003).
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45(49)53-41-44(42-55-57(51,52)54-40-43(48)39-47)56-46(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,43-44,47-48H,3-10,15-16,21-22,27-28,33-42H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t43?,44-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWDRIXPIHWNE-JXXFPQNESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677105 | |
| Record name | Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
CAS RN |
474943-21-0 | |
| Record name | Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



